An In-depth Technical Guide to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
An In-depth Technical Guide to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Unique Scaffolding Element
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate emerges as a compound of significant interest, embodying the convergence of two key structural motifs: a strained cyclopropane ring and a cyanophenyl group. The cyclopropyl moiety is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates.[1] Concurrently, the cyanophenyl group serves as a versatile synthetic handle and can participate in crucial interactions with biological targets.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate, offering a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
Physicochemical and Structural Properties
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate is a white solid with a molecular weight of 201.22 g/mol and the chemical formula C₁₂H₁₁NO₂. For optimal stability, it is recommended to store this compound at temperatures between 0-5°C.[2]
| Property | Value | Source |
| CAS Number | 1092-794-06-3 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Physical Form | White Solid | [2] |
| Storage Temperature | 0-5°C | [2] |
Proposed Synthesis Pathway
The proposed synthesis commences with the α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, to construct the cyclopropane ring. The resulting 1-(2-cyanophenyl)cyclopropanecarbonitrile can then be hydrolyzed under acidic conditions to yield 1-(2-cyanophenyl)cyclopropanecarboxylic acid. The final step involves the esterification of the carboxylic acid with methanol, which can be catalyzed by a strong acid like sulfuric acid, to afford the target molecule, Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-cyanophenyl)cyclopropanecarbonitrile
Disclaimer: This is a proposed protocol based on established chemical principles. [3]All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
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To a stirred solution of 2-cyanophenylacetonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2.2 equivalents) at room temperature.
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Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(2-cyanophenyl)cyclopropanecarbonitrile.
Protocol 2: Hydrolysis to 1-(2-cyanophenyl)cyclopropanecarboxylic Acid
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Reflux a solution of 1-(2-cyanophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and extract with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(2-cyanophenyl)cyclopropanecarboxylic acid.
Protocol 3: Esterification to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
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Dissolve 1-(2-cyanophenyl)cyclopropanecarboxylic acid (1 equivalent) in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate. [4]
Conclusion
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate represents a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a rigid cyclopropane scaffold and a versatile cyanophenyl group offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific molecule remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and rational application in drug discovery programs.
References
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cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. Retrieved January 24, 2026, from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved January 24, 2026, from [Link]
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Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
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Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2025, October 18). ResearchGate. Retrieved January 24, 2026, from [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Preparation and characterization of cyanazine-hydroxypropyl-beta-cyclodextrin inclusion complex. (2019, August 21). PubMed. Retrieved January 24, 2026, from [Link]
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